Ibufenac

Übersicht

Beschreibung

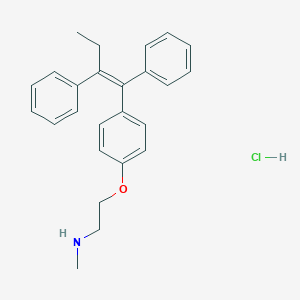

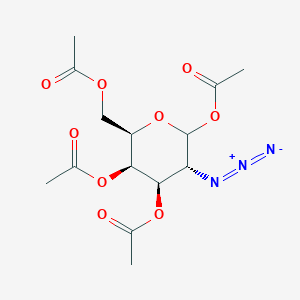

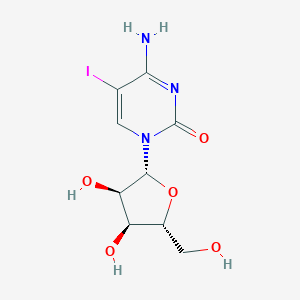

Ibufenac is an analog of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen . It has a molecular formula of C12H16O2 and a molecular weight of 192.258 g/mol . Some of its synonyms include BRN 2046683, Dytransin, EINECS 216-302-2, Ibufenaco [INN-Spanish], Ibufenacum [INN-Latin], Ibunac, (p-Isobutylphenyl)acetic acid, 4-Isobutylphenylacetic acid, p-Isobutyl-alpha-toluic acid, Isodilan .

Molecular Structure Analysis

This compound has a molecular formula of C12H16O2 . It contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 312.2±11.0 °C at 760 mmHg, and a flash point of 209.3±14.4 °C . Its molar refractivity is 56.1±0.3 cm3, and it has a polar surface area of 37 Å2 .

Wissenschaftliche Forschungsanwendungen

Schmerzlinderung

Ibuprofen wird häufig zur Linderung von Schmerzen, zur Reduzierung von Entzündungen und zur Senkung von Fieber eingesetzt. Es wirkt, indem es die Produktion von Prostaglandinen hemmt, Substanzen, die der Körper als Reaktion auf Krankheit und Verletzung freisetzt .

Behandlung von Arthritis

Ibuprofen wird häufig zur Behandlung von Symptomen von Arthritis wie Entzündungen, Schwellungen, Steifheit und Gelenkschmerzen verschrieben .

Menstruationsschmerzen

Es wird auch zur Behandlung von Menstruationskrämpfen und -schmerzen eingesetzt. Indem es die Produktion von Prostaglandinen reduziert, die an der Kontraktion der Gebärmutter während der Menstruation beteiligt sind, kann Ibuprofen Menstruationsschmerzen lindern .

Migräne

Ibuprofen wird bei der Behandlung von Migräne eingesetzt. Es hilft, die Symptome eines Migräneanfalls wie Kopfschmerzen, Übelkeit und Lichtempfindlichkeit und Lärmempfindlichkeit zu lindern .

Postoperative Schmerztherapie

Im Bereich der Chirurgie wird Ibuprofen zur postoperativen Schmerztherapie eingesetzt. Es wird häufig in Kombination mit anderen Analgetika eingesetzt, um die Schmerzlinderung nach Operationen zu verbessern .

Untersuchung von Metaboliten-Interferenzen

In der wissenschaftlichen Forschung wird Ibuprofen verwendet, um Metaboliten-Interferenzen zu untersuchen. So konzentrierte sich eine Studie auf die Quantifizierung von Ibuprofen-Enantiomeren im menschlichen Plasma und bewertete die Möglichkeit einer Rückumwandlung von Ibuprofen-Acylglucuronid (IBP-Glu) .

Entwicklung analytischer Methoden

Ibuprofen wird bei der Entwicklung analytischer Methoden zur Bestimmung seiner Konzentration in biologischen Flüssigkeiten, hauptsächlich Plasma, verwendet .

Arzneimittelforschung und -entwicklung

Die Entdeckung und Entwicklung von Ibuprofen hat wertvolle Erkenntnisse über den Prozess der Arzneimittelforschung und -entwicklung geliefert und zur Weiterentwicklung der pharmazeutischen Wissenschaften beigetragen .

Wirkmechanismus

Target of Action

Ibufenac, like its closely related compound ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) and a non-selective inhibitor of cyclooxygenase (COX) . The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and inflammation .

Mode of Action

This compound inhibits the COX enzymes, thereby reducing the production of prostaglandins and thromboxanes . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

This compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and fever .

Pharmacokinetics

For instance, ibuprofen, a similar compound, is well-absorbed orally, with 80-100% bioavailability . It is extensively bound to plasma proteins and is metabolized in the liver . The elimination half-life of ibuprofen is approximately 2-4 hours , and it is primarily excreted in the urine .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for relieving symptoms associated with conditions like rheumatoid arthritis and other inflammatory diseases .

Action Environment

The action of this compound, like other NSAIDs, can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, overall health status, and the presence of other medications can also influence the drug’s efficacy and stability . .

Eigenschaften

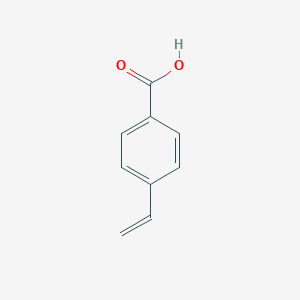

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWFCPPBTWOZSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044107 | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1553-60-2 | |

| Record name | Ibufenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1553-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibufenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibufenac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ibufenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ibufenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IBUFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V4WIX44VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Ibufenac was developed as a potential substitute for acetylsalicylic acid (aspirin) with the goal of achieving similar analgesic and anti-inflammatory effects while minimizing gastrointestinal side effects. [, ]

A: Despite initial promise, this compound was withdrawn from the market in 1968 due to concerns about its potential to cause hepatotoxicity, particularly jaundice, in a small percentage of patients. [, , , ]

A: this compound, a member of the arylalkanoic acid family, shares structural similarities with other non-steroidal anti-inflammatory drugs (NSAIDs). While the exact mechanism is not fully elucidated, its activity is believed to be related to the inhibition of prostaglandin synthesis. [, , , ]

A: this compound is an acetic acid derivative, while Ibuprofen is a propionic acid derivative. This seemingly minor structural difference results in significantly different pharmacological and toxicological profiles. Ibuprofen, with its methyl group at the alpha position, exhibits a more favorable safety profile compared to this compound. [, , , ]

A: this compound is rapidly absorbed after oral administration and extensively metabolized, primarily to its acyl glucuronide conjugate. [, ]

A: Acyl glucuronides, while generally considered detoxification products, can exhibit reactivity with proteins, potentially leading to immune-mediated toxicity. This has been proposed as a contributing factor to the hepatotoxicity observed with this compound. [, , , , , ]

A: this compound, when administered at a dose of 2 g daily, demonstrated comparable efficacy to aspirin at a dose of 3-6 g daily in controlling symptoms of rheumatoid arthritis. [, ]

A: Yes, studies in Rhesus monkeys showed notable interanimal variability in the pharmacokinetic parameters of this compound, highlighting the potential influence of individual factors on drug disposition. []

A: The anti-inflammatory activity of this compound was evaluated in animal models using methods like the ultraviolet erythema test in guinea pigs, demonstrating superior potency compared to aspirin. [, , ]

A: Yes, clinical trials indicated that this compound, at a dosage of 30 grains daily, was as effective as aspirin at 60 grains daily in managing rheumatoid arthritis symptoms. []

A: Studies using chromium-51 to measure fecal blood loss indicated that this compound caused significantly less gastrointestinal bleeding compared to aspirin. [, ]

A: Although the exact mechanism is not fully elucidated, the formation of reactive metabolites, particularly acyl glucuronides, is thought to play a role in this compound-induced hepatotoxicity. The structure of this compound, specifically the lack of an α-methyl group in its structure compared to its analog Ibuprofen, may contribute to its increased propensity to form these reactive metabolites. [, , , , , , ]

A: this compound was primarily associated with hepatocellular injury, manifesting as jaundice and elevated liver enzyme levels in some patients. [, , , ]

A: While early clinical trials reported a relatively low incidence of jaundice (around 1%), subsequent studies revealed a higher frequency of elevated liver enzymes (20-30%) in patients receiving this compound long-term. [, ]

A: Ibuprofen, a structural analog of this compound, displayed comparable anti-inflammatory and analgesic properties in preclinical studies. The decision to pursue Ibuprofen was driven by its improved safety profile, particularly the lower risk of hepatotoxicity observed in early investigations. [, ]

A: Yes, quantum mechanical calculations have been employed to investigate the conformational preferences and electronic properties of this compound and related compounds, providing insights into their structure-activity relationships. [, ]

ANone: Various methods have been employed for the analysis of this compound, including:

- HPLC: Used for quantifying this compound and its metabolites in biological samples, particularly for pharmacokinetic studies. [, ]

- NMR Spectroscopy: Employed to determine the structure and study the degradation kinetics of this compound and its acyl glucuronide metabolites. [, , ]

- Mass Spectrometry: Coupled with HPLC for sensitive detection and structural characterization of this compound and its metabolites. []

- Paper Chromatography: Utilized in early studies for quantitative estimation of this compound in serum. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)

![1,5,6-Trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B14756.png)